Dioxouranium(2+);diacetate;dihydrate

Description

Contextual Background of Uranyl Chemistry within Actinide Science

The actinides are a series of 15 metallic chemical elements with atomic numbers from 89 to 103, actinium through lawrencium. wikipedia.org A defining characteristic of these elements is their radioactivity and the complex chemistry stemming from their 5f electrons. wikipedia.orgllnl.gov Within this series, uranium is the most abundant in nature and exhibits a rich and varied chemistry. wikipedia.org

A dominant feature of uranium chemistry is the formation of the linear dioxouranium(VI) cation, [UO₂]²⁺, known as the uranyl ion. This ion is remarkably stable and forms a vast number of coordination compounds with various ligands. researchgate.net The chemistry of the uranyl ion is a significant sub-field of actinide science, driven by its importance in the nuclear fuel cycle, environmental remediation, and the development of novel materials. llnl.gov The uranyl moiety typically coordinates with four, five, or six ligands in its equatorial plane, forming square, pentagonal, or hexagonal bipyramidal geometries, respectively. researchgate.net This predictable yet versatile coordination behavior makes the study of uranyl compounds essential for understanding the fundamental principles of actinide chemistry. researchgate.net

Significance of Dioxouranium(2+);diacetate;dihydrate as a Model Uranyl Compound

Among the myriad of uranyl compounds, this compound serves as a crucial model system for several reasons. Its relative stability and ease of synthesis make it an accessible starting material for the preparation of other uranium compounds. wikipedia.org The compound is commercially available in high purity, further enhancing its utility in research. spectrumchemical.com

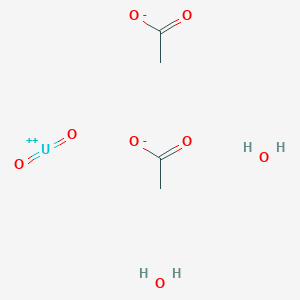

Its well-defined crystal structure provides a clear example of the coordination environment of the uranyl ion. In the solid state, the uranium atom is at the center of a distorted pentagonal bipyramid. bohrium.com The two oxygen atoms of the linear uranyl ion form the apices, while the equatorial plane is occupied by oxygen atoms from water molecules and acetate (B1210297) groups. bohrium.com Half of the acetate groups act as chelating ligands to a single uranium atom, while the other half bridge between adjacent uranium centers, forming polymeric chains. wikipedia.orgbohrium.com

Furthermore, its solubility in water allows for the study of uranyl speciation in aqueous solutions, which is critical for understanding its environmental transport and for applications in analytical chemistry. acs.orgcolumbia.edu The compound is also extensively used as a negative stain in electron microscopy to enhance the contrast of biological specimens, a testament to its predictable interaction with organic matter. wikipedia.orgcolumbia.eduuiowa.edu

Historical Perspectives on the Investigation of the Uranyl Acetate System

The investigation of uranium compounds dates back to the late 18th century with the discovery of uranium itself. wikipedia.org Uranyl salts, including the nitrate (B79036) and acetate, were among the early photosensitive metal salts identified in the 19th century and were used in early photographic processes known as uranotypes. epa.gov

Systematic structural studies of this compound gained momentum with the advent of single-crystal X-ray diffraction. A comprehensive study in 1975 elucidated the detailed crystal and molecular structure, revealing the pentagonal bipyramidal coordination of the uranium atom and the unique bridging and chelating roles of the acetate ligands. bohrium.com This foundational work provided a basis for understanding the structures of a wide range of other uranyl carboxylates. wikipedia.org

Over the years, research has expanded to include detailed spectroscopic and thermal analyses. researchgate.netaps.org Studies on its thermal decomposition have shown a two-stage process, beginning with the loss of water molecules followed by the decomposition of the anhydrous acetate. researchgate.net Spectroscopic investigations, including infrared and polarized X-ray absorption spectroscopy, have provided deeper insights into the bonding within the uranyl ion and its coordination sphere. researchgate.netaps.org The continued study of this seemingly simple compound continues to contribute to the broader understanding of actinide chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | UO₂(CH₃COO)₂·2H₂O |

| Molar Mass | 424.146 g/mol wikipedia.org |

| Appearance | Yellow-green crystals wikipedia.org |

| Density | 2.89 g/cm³ wikipedia.org |

| Melting Point | Decomposes at 80 °C wikipedia.org |

| Solubility in Water | 7-8 g/100 ml wikipedia.org |

| Crystal System | Orthorhombic bohrium.com |

| Space Group | Pnam bohrium.com |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| a | 9.622 Å bohrium.com |

| b | 14.833 Å bohrium.com |

| c | 6.808 Å bohrium.com |

| Z | 4 bohrium.com |

Properties

Molecular Formula |

C4H10O8U |

|---|---|

Molecular Weight |

424.15 g/mol |

IUPAC Name |

dioxouranium(2+);diacetate;dihydrate |

InChI |

InChI=1S/2C2H4O2.2H2O.2O.U/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);2*1H2;;;/q;;;;;;+2/p-2 |

InChI Key |

VVAHPLNXWRLLIG-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O=[U+2]=O |

Origin of Product |

United States |

Crystallographic Studies and Structural Elucidation of Dioxouranium 2+ ;diacetate;dihydrate and Its Complexes

Single-Crystal X-ray Diffraction Analysis of Uranyl Acetate (B1210297) Dihydrate

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The crystal structure of uranyl acetate dihydrate, with the chemical formula UO₂(CH₃COO)₂·2H₂O, has been determined using this method. scispace.com

The analysis reveals that the compound crystallizes in the orthorhombic space group. The structure consists of a uranyl ion (UO₂²⁺) where the uranium atom is coordinated to oxygen atoms in a distinctive geometry. The linear uranyl moiety is surrounded by acetate and water ligands in the equatorial plane. wikipedia.org

Crystallographic Data for Uranyl Acetate Dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | UO₂(CH₃COO)₂·2H₂O |

| Crystal System | Orthorhombic |

| U-O (Uranyl) Bond Length | ~1.77 Å |

| U-O (Equatorial) Bond Length | ~2.394 Å |

Polymeric and Monomeric Structural Features of Uranyl Acetate Compounds

Uranyl acetate compounds can exhibit both polymeric and monomeric structural features depending on the specific ligands and crystallization conditions. In the solid state, uranyl acetate dihydrate forms a coordination polymer. wikipedia.org In this polymeric structure, uranyl centers are bridged by the acetate ligands. wikipedia.org One of the acetate ions acts as a bridging ligand between two adjacent uranium centers, while the other acetate ligand chelates a single uranium atom.

In contrast, when complexed with certain organic ligands, uranyl acetate can form discrete monomeric units. For instance, in the presence of ligands like 2,2′-bipyridine, molecular complexes are formed where the uranyl ion is coordinated by two bidentate acetate groups and the bipyridine ligand, resulting in a pseudo-hexagonal bipyramidal geometry. researchgate.net The formation of either polymeric chains or monomeric complexes is influenced by factors such as the nature of the co-ligand, solvent, and temperature.

Coordination Environment and Geometry of the Uranyl Ion in Acetate Complexes

The uranyl ion (UO₂²⁺) is characterized by a linear [O=U=O]²⁺ core, with the uranium atom in the +6 oxidation state. nih.gov The coordination environment around the uranium center is typically completed by four, five, or six donor atoms from ligands arranged in the equatorial plane, perpendicular to the linear uranyl axis. researchgate.netnih.gov This results in square, pentagonal, or hexagonal bipyramidal coordination geometries, respectively. researchgate.net

In many uranyl acetate complexes, the uranium atom exhibits a hexagonal bipyramidal coordination geometry. researchgate.net This arrangement involves six donor atoms in the equatorial plane. For example, in tris(acetato)uranylate(VI) complexes, three bidentate acetate ligands coordinate to the uranyl ion, each providing two oxygen atoms to the equatorial plane. researchgate.net This type of coordination is also observed in complexes where two bidentate acetate ligands and a bidentate N-donor ligand, such as 1,10-phenanthroline, are present. rsc.org

Pentagonal bipyramidal geometry, with five donor atoms in the equatorial plane, is the most common coordination geometry for uranyl complexes with organic ligands. researchgate.netnorthwestern.edu In the structure of uranyl acetate dihydrate, the uranium atom is in a pentagonal bipyramidal environment. wikipedia.org The equatorial plane is occupied by five oxygen atoms: one from a water molecule and four from two acetate groups, one of which is bidentate and the other bridges to an adjacent uranyl ion. wikipedia.org This geometry is also prevalent in various other uranyl complexes with different carboxylate and N-donor ligands. nih.govrsc.orgarizona.edu

Chelation: When an acetate ligand binds to a single uranium atom through both of its oxygen atoms, it forms a four-membered ring. This bidentate chelation is common and contributes to the stability of the complex. wpmucdn.comnih.gov

Bridging: An acetate ligand can also bridge two different uranium centers. In the polymeric structure of uranyl acetate dihydrate, one of the acetate groups acts as a bridge, leading to the formation of an extended chain structure. wikipedia.org

The interplay between chelation and bridging, along with the coordination of other ligands like water molecules, dictates the final dimensionality and topology of the uranyl acetate compound. wikipedia.org

Structural Isomorphism with Neptunyl(VI) and Plutonyl(VI) Acetate Analogues

Recent studies have successfully synthesized and characterized the neptunyl(VI) and plutonyl(VI) analogues of uranyl acetate. chemrxiv.orgnih.gov These compounds, with the general formula AnO₂(CH₃COO)₂(H₂O)₂·CH₃COOH (where An = U, Np, Pu), are found to be isomorphous in the solid state. chemrxiv.orgnih.govchemrxiv.org This means they have the same crystal structure, with the actinide ion being the only difference.

The actinyl ions (UO₂²⁺, NpO₂²⁺, and PuO₂²⁺) show a contraction in the An=O bond length across the series from uranium to plutonium, which is consistent with the actinide contraction. chemrxiv.org The coordination environment in these neptunyl and plutonyl acetates is similar to that in the uranyl analogue, featuring two bidentate acetate ligands and two water molecules in the equatorial plane. chemrxiv.org The ability of the acetate ligand to stabilize the +6 oxidation state is demonstrated in these transuranic complexes. chemrxiv.orgnih.govacs.org The isostructural nature of these compounds provides a valuable platform for comparative studies of the chemical and physical properties of the early actinides. chemrxiv.org

Advanced Spectroscopic Characterization of Dioxouranium 2+ ;diacetate;dihydrate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of the uranyl and acetate (B1210297) functional groups within the compound. These techniques are sensitive to the local coordination environment and molecular geometry. nih.gov

Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups. In dioxouranium(2+);diacetate;dihydrate, the most prominent features in the IR spectrum are the stretching vibrations of the uranyl ion (UO₂²⁺) and the acetate ligands (CH₃COO⁻).

The linear O=U=O group exhibits three fundamental vibrational modes: a symmetric stretch (ν₁), an asymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂). nih.gov In molecules with D∞h symmetry, the symmetric stretch (ν₁) is IR-inactive but Raman-active, while the asymmetric stretch (ν₃) is IR-active. nih.gov However, in the solid state or in complexes where the symmetry is lowered, the ν₁ mode can also become IR-active. The asymmetric stretching mode (ν₃) of the uranyl ion is typically observed in the 900-1000 cm⁻¹ region of the IR spectrum. nih.gov Its exact position is sensitive to the nature of the equatorial ligands, with stronger ligand coordination generally leading to a decrease in the ν₃ frequency due to the weakening of the U=O bonds. nih.gov

The acetate ligands also display characteristic IR absorption bands. The most significant are the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically found in the regions of 1540-1580 cm⁻¹ and 1410-1470 cm⁻¹, respectively. researchgate.net The separation between these two frequencies (Δν = νₐ - νₛ) can provide insights into the coordination mode of the acetate ligand (e.g., monodentate, bidentate chelating, or bridging). bohrium.com

A representative table of typical IR vibrational frequencies for this compound is provided below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| ν₃(UO₂²⁺) | ~930 - 950 | Asymmetric stretch of the uranyl ion |

| νₐ(COO⁻) | ~1543 | Asymmetric stretch of the acetate group |

| νₛ(COO⁻) | ~1410 - 1465 | Symmetric stretch of the acetate group |

| δ(CH₃) | ~1348 | Symmetric bending of the methyl group |

| ν(C-C) | ~900 | C-C stretching of the acetate group |

| δ(OUO) | ~255 - 260 | Bending vibration of the uranyl ion |

Raman spectroscopy complements IR spectroscopy by providing information on different vibrational modes. For the uranyl ion, the symmetric stretching mode (ν₁) is strongly Raman-active and typically appears in the 800-900 cm⁻¹ range. nih.gov This band is often more intense than the asymmetric stretch in the Raman spectrum. nih.gov The position of the ν₁ band is also highly sensitive to the equatorial coordination environment of the uranyl ion. acs.org

Below is a table summarizing characteristic Raman bands for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| ν₁(UO₂²⁺) | ~852 - 861 | Symmetric stretch of the uranyl ion |

| ν(C-C) | ~900 | C-C stretching of the acetate group |

| νₛ(COO⁻) | ~1410 - 1465 | Symmetric stretch of the acetate group |

| Other acetate modes | various | Bending and rocking vibrations |

The vibrational frequencies observed in both IR and Raman spectra are directly related to the molecular structure, including bond lengths and bond strengths. For the uranyl ion, an empirical relationship known as Badger's rule can be used to estimate the U=O bond length from the vibrational stretching frequencies. rsc.org A decrease in the stretching frequency (a red-shift) corresponds to a weakening and elongation of the U=O bond, which is often a result of increased electron donation from the equatorial ligands to the uranium center. nih.govrsc.org

By combining data from both IR and Raman spectroscopy, a more complete picture of the vibrational landscape of the molecule can be obtained. rsc.org This correlative approach allows for a detailed analysis of the effects of crystal packing, hydration, and ligand coordination on the molecular structure of this compound and its derivatives. ias.ac.in

Electronic Spectroscopy

Electronic spectroscopy, encompassing luminescence and UV-Vis absorption techniques, probes the electronic transitions within the molecule, particularly those associated with the uranyl moiety.

Uranyl compounds are well-known for their characteristic green luminescence when excited with ultraviolet light. nih.govresearchgate.net This phosphorescence arises from electronic transitions within the [UO₂]²⁺ cation. nih.gov The emission spectrum is typically highly structured, consisting of a series of vibronically coupled peaks. nih.govresearchgate.net This fine structure is due to the coupling of the electronic transition with the symmetric stretching vibration (ν₁) of the uranyl ion in the ground electronic state. nih.gov

In uranyl coordination polymers, such as those formed with acetate or other organic linkers, the luminescence properties can be tuned by modifying the coordination environment of the uranyl ion. researchgate.net The nature of the ligands can affect the emission wavelength, quantum yield, and lifetime. researchgate.net For example, the incorporation of antenna ligands can enhance the luminescence intensity through energy transfer processes. nih.gov Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is a powerful technique used to characterize different uranyl-acetate species in solution based on their distinct luminescence properties.

The emission spectra of uranyl coordination polymers typically show several distinct peaks in the 450-600 nm range. researchgate.net

| Emission Peak Wavelength (nm) | Assignment |

| ~488 | Electronic transition coupled with vibrational quanta of the U=O stretch |

| ~507 | Electronic transition coupled with vibrational quanta of the U=O stretch |

| ~522 | Electronic transition coupled with vibrational quanta of the U=O stretch |

| ~547 | Electronic transition coupled with vibrational quanta of the U=O stretch |

| ~573 | Electronic transition coupled with vibrational quanta of the U=O stretch |

The UV-Vis absorption spectrum of the uranyl ion is characterized by a series of relatively weak, structured bands in the visible and near-UV region (approximately 350-500 nm). ias.ac.incore.ac.uk These absorptions are attributed to Laporte-forbidden ligand-to-metal charge transfer (LMCT) transitions, specifically from the oxygen p-orbitals to the non-bonding 5f orbitals of the uranium atom. nih.gov The vibronic structure observed in the absorption spectrum is analogous to that seen in the emission spectrum, corresponding to the coupling of the electronic transition with the symmetric uranyl stretch in the excited state. core.ac.uk

The molar absorptivity of these bands is typically low, consistent with their forbidden nature. ias.ac.in In the deeper UV region (below 300 nm), more intense absorption bands appear, corresponding to allowed electronic transitions. ias.ac.in The positions and intensities of the absorption bands can be influenced by the solvent and the coordinating ligands. acs.org For instance, the complexation of uranyl ions with acetate leads to changes in the UV-Vis spectrum, which can be used to study the stoichiometry and stability of the resulting complexes. acs.org

The absorption spectrum of uranyl acetate has been analyzed as consisting of multiple overlapping electronic transition series. ias.ac.incore.ac.uk

| Spectral Region (nm) | Description of Electronic Transition |

| ~350 - 500 | Weak, structured bands corresponding to forbidden LMCT transitions. |

| < 300 | Stronger absorption due to allowed electronic transitions. |

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD)

Uranium LIII-edge X-ray Absorption Spectroscopy for Speciation and Coordination Environment

Uranium LIII-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the oxidation state and local coordination environment of uranium in various materials. researchgate.netnih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and geometry of the uranium atom, while the EXAFS region allows for the determination of bond distances and coordination numbers of neighboring atoms.

For this compound, the U LIII-edge is located at approximately 17166 eV. ias.ac.in The position and features of this edge are sensitive to the chemical environment of the uranium atom. Studies have shown that the absorption edge of a metal ion in a compound shifts to a higher energy as the oxidation state of the ion increases. ias.ac.in In this compound, uranium exists in the +6 oxidation state as part of the linear dioxouranium(2+) cation (O=U=O).

The XANES spectrum of the uranyl cation is characterized by a prominent "white line" feature, which is a sharp peak at the absorption edge. researchgate.net The shape and energy of this white line, along with other post-edge features, are diagnostic of the U(VI) oxidation state and the linear O=U=O structure. aps.org A resonance approximately 10 eV above the white line has been shown to originate from multiple-scattering (MS) paths within the linear uranyl cation. aps.org

Polarized XAS studies on single crystals of this compound have revealed a striking dependence of the XANES and EXAFS spectra on the orientation of the crystal with respect to the polarized X-ray beam. aps.orgaps.org When the X-ray polarization is aligned parallel to the O=U=O axis, the EXAFS spectrum is significantly influenced by multiple scattering paths within the uranyl unit. aps.orgaps.org These detailed analyses provide precise information about the local atomic arrangement around the uranium center.

The data obtained from EXAFS analysis can be used to determine the bond lengths between the uranium atom and its neighbors. For the uranyl cation, the two axial oxygen atoms (Oax) are very close to the uranium atom, while the equatorial ligands (in this case, from acetate and water molecules) are at a greater distance.

| Interaction | Description | Significance in XAS |

| U LIII-edge Energy | The energy at which a sharp increase in X-ray absorption occurs, corresponding to the excitation of a 2p3/2 core electron. | The edge position is sensitive to the uranium oxidation state; for U(VI) in uranyl acetate, it is around 17175 eV. aps.org |

| White Line | An intense, sharp peak at the absorption edge. | Its intensity and shape are characteristic of the U(VI) oxidation state and the presence of the dioxouranium(2+) cation. researchgate.net |

| Multiple Scattering (MS) | Scattering of the photoelectron off multiple neighboring atoms before returning to the absorbing atom. | MS paths within the linear O=U=O unit have a notable influence on both XANES and EXAFS spectra, especially with polarized X-rays. aps.orgaps.org |

Powder X-ray Diffraction (PXRD) for Solid-State Phase Identification

Powder X-ray Diffraction (PXRD) is an essential technique for the identification and characterization of crystalline solid-state materials. It provides a unique "fingerprint" of a compound based on its crystal structure. The PXRD pattern of this compound is well-defined and can be used to confirm the identity and purity of the substance. researchgate.net

The crystal structure of this compound, with the formula UO₂(CH₃COO)₂·2H₂O, has been determined by single-crystal X-ray diffraction. scispace.comwikipedia.org The structure consists of a polymeric chain where each dioxouranium(2+) center is coordinated by seven oxygen atoms in a pentagonal bipyramidal geometry. wikipedia.org The two axial positions are occupied by the oxygen atoms of the linear uranyl group. The pentagonal equatorial plane is formed by five oxygen atoms from two bidentate acetate ligands and one water molecule. wikipedia.org A second water molecule is present as water of crystallization in the lattice, not directly coordinated to the uranium center. wikipedia.org

PXRD is routinely used to monitor chemical transformations, such as the dehydration of this compound to its anhydrous form, by observing the changes in the diffraction patterns. researchgate.net It is also used to identify the products of thermal decomposition or other solid-state reactions involving this compound. researchgate.net The technique is crucial for phase identification in complex mixtures, distinguishing this compound from other uranium-containing phases like UO₂, U₃O₈, or ThO₂. whiterose.ac.uk

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | scispace.com |

| Space Group | Pccn | scispace.com |

| Uranium Coordination | Heptacoordinate (Pentagonal Bipyramidal) | wikipedia.org |

| Structure Type | Coordination Polymer | wikipedia.org |

| Key Structural Features | Linear UO₂²⁺ unit, bridging acetate ligands, one coordinated water molecule, one lattice water molecule. | wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for investigating the structure and dynamics of molecules in solution. While the uranium atom itself is not typically studied by NMR, ¹H and ¹³C NMR spectroscopy can provide detailed information about the organic ligands (acetate) and their interaction with the dioxouranium(2+) ion.

Studies involving the reaction of this compound with various ligands in solution utilize NMR to monitor the formation of new complexes. researchgate.net For instance, ¹H NMR can track the chemical shifts of protons on the acetate ligands and any new coordinating molecules. Changes in these chemical shifts upon complexation provide evidence for the binding of the ligand to the uranyl center and can give insights into the structure of the resulting complex in solution. researchgate.net The method of continuous variation, monitored by ¹H NMR, can be employed to determine the stoichiometry of the complexes formed between the uranyl ion and a ligand. researchgate.net

Furthermore, NMR has been used to study the reactions of this compound with biological molecules. For example, ¹H NMR spectroscopy has shown the formation of a uranyl ascorbate (B8700270) complex when uranyl acetate reacts with ascorbate, without evidence of redox reactions. nih.gov

While direct NMR observation of the uranium nucleus is not common, studies on related uranyl complexes using isotopes like ¹⁷O have provided direct insight into the U=O bond and the exchange of oxygen atoms. escholarship.org These studies complement the information obtained from ¹H and ¹³C NMR on the ligands.

| Nucleus | Application in Uranyl Acetate Studies | Information Gained |

| ¹H | To observe protons on acetate and other organic ligands. | Monitors complex formation, determines stoichiometry of complexes in solution, and observes ligand exchange dynamics. researchgate.net |

| ¹³C | To observe carbon atoms in the acetate ligands. | Confirms ligand coordination environment and can reveal hyperfine couplings in complexes with other metals. rsc.org |

| ¹⁷O | Used in specialized studies of uranyl complexes (e.g., uranyl carbonate). | Provides direct information on the uranyl oxygen atoms and their chemical environment. escholarship.org |

Theoretical Chemistry and Computational Modeling of Dioxouranium 2+ ;diacetate;dihydrate Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and bonding in uranyl complexes, including dioxouranium(2+);diacetate;dihydrate. acs.org DFT methods, particularly those that incorporate relativistic effects, have shown good agreement with experimental data from X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) for uranyl acetate (B1210297) complexes in solution. researchgate.netacs.org These theoretical calculations can determine geometric parameters that are not always observable through experimental techniques. researchgate.netacs.org DFT calculations at the B3LYP level have been successfully used to model the structures of uranyl acetate complexes with other ligands, showing results similar to experimental findings. nih.gov

DFT calculations are instrumental in analyzing the bond strengths and vibrational frequencies of the uranyl (UO₂²⁺) ion. acs.org The asymmetric and symmetric stretching frequencies of the uranyl group are sensitive to the coordination environment. acs.org For instance, in a series of uranyl acylpyrazolone complexes, the order of these frequencies (Complex I > Complex III > Complex II) suggested a corresponding order in the strength of the uranyl bond. acs.org DFT studies have been employed to calculate the vibrational frequencies of uranyl complexes, and while these calculations sometimes overestimate the experimental values due to the harmonic oscillator approximation and the absence of solvent effects, they provide valuable insights into coordination modes and binding properties. nih.govplos.org The calculated force constants (Fu-o) and bond lengths (ru-o) for the U=O bond in various uranyl complexes have been shown to fit within the experimentally observed ranges. nih.gov

Table 1: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for a Uranyl Acetate Complex

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Asymmetric Uranyl Stretch | 800-900 | Overestimated by 10-25 cm⁻¹ |

| Symmetric Uranyl Stretch | ~823-833 | Not explicitly stated |

| Asymmetric OCO Stretch | 1525-1540 | Not explicitly stated |

| Symmetric OCO Stretch | 1345-1365 | Not explicitly stated |

Note: The calculated frequencies for the mono uranyl acetate complex are generally overestimated compared to experimental values. nih.govplos.org

Computational studies have been crucial in understanding how the ligand framework contributes to the stabilization of various oxidation states of uranium. researchgate.net While direct studies on this compound are specific, broader research on uranium complexes demonstrates that the ligand environment plays a key role in stabilizing uranium from low to high valent states. researchgate.net For example, a tripodal tris(amido)arene ligand has been shown to support uranium in oxidation states from U(II) to U(VI). researchgate.net DFT calculations can elucidate the electronic structure and reveal how metal-ligand interactions, such as uranium-arene interactions, contribute to the stability of different oxidation states by acting as either a δ acceptor or a π donor. researchgate.net This theoretical understanding is vital for designing new ligands that can stabilize specific uranium oxidation states for various applications.

Molecular Dynamics Simulations for Understanding Solution and Solid-State Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of uranyl ions in both solution and the solid state. acs.org In aqueous solutions, MD simulations have been used to investigate the effect of uranyl ion concentration on the structure and dynamics of the solution. nih.govresearchgate.net These simulations show that with increasing uranyl ion concentration, the mobility of both water molecules and uranyl ions decreases. nih.gov The slowing down of the translational dynamics of water is attributed to the long-range effects of the uranyl ions. nih.gov MD simulations also reveal details about the coordination of counter-ions, such as nitrate (B79036), in the first solvation shell of the uranyl ion. rsc.org While specific MD studies on the solid-state behavior of this compound are less common in the provided context, the methodology is applicable for understanding crystal packing, lattice dynamics, and phase transitions.

Application of Quantum Chemical Methods for Complex System Analysis

Quantum chemical methods are broadly applied to analyze complex systems involving the uranyl ion. acs.orgresearchgate.net These methods, including DFT, are used to predict the structures and properties of uranyl complexes in solution. researchgate.netacs.org For instance, quantum chemical calculations have been used to propose plausible structures for uranyl complexes where experimental data is incomplete. researchgate.netacs.org These computational approaches can also investigate the binding properties of different ligands to the uranyl cation. researchgate.net By modeling the complexation of various carboxylate anions with the uranyl ion, researchers can predict which ligands will form the most stable and suitable complexes for specific applications, such as analytical determination. researchgate.net

Predictive and Interpretive Role of Computational Approaches in Spectroscopic Data Analysis

Computational approaches play a critical predictive and interpretive role in the analysis of spectroscopic data for uranyl complexes. researchgate.net Theoretical calculations of vibrational frequencies, for example, are used to assign and understand the features observed in infrared (IR) and Raman spectra. nih.govplos.org DFT calculations have been shown to reproduce experimental parameters of uranyl complexes with high accuracy, aiding in the interpretation of spectroscopic results. chemrxiv.org Furthermore, time-dependent DFT (TD-DFT) calculations can be used to understand the electronic transitions observed in UV-Vis absorption and luminescence spectra, revealing details about ligand-to-metal charge transfer (LMCT) processes. nih.gov This synergy between computational modeling and experimental spectroscopy is essential for a comprehensive understanding of the electronic and structural properties of this compound and related compounds. nih.gov

Table 2: Investigated Uranyl Species and Corresponding Computational Methods

| Uranyl Species Investigated | Computational Method | Key Findings |

| [UO₂(CH₃COO)₃]⁻ | DFT with COSMO solvation model | Good agreement with experimental X-ray and EXAFS data. researchgate.netacs.org |

| [(UO₂)(OAc)₂(L)] (L = various bidentate ligands) | DFT (B3LYP) | Predicted monodentate binding of acetate groups. nih.govnih.gov |

| Aqueous Uranyl Ions | Molecular Dynamics (MD) | Decreased mobility of water and uranyl ions with increasing concentration. nih.govrsc.org |

| Uranyl Benzoate Complexes | DFT and MD | Benzoate anion shows optimal binding properties for complexation. researchgate.net |

Solution Chemistry and Aqueous Speciation of Uranyl Acetate Systems

Hydrolysis and Complexation Reactions of the Uranyl Ion in Aqueous Media

In aqueous solutions, the uranyl ion, UO₂²⁺, is subject to hydrolysis, a reaction in which water molecules split and the resulting hydroxide (B78521) ions (OH⁻) form complexes with the uranyl ion. This process can be viewed as a complex formation reaction with OH⁻ acting as the ligand. The hydrolysis of the uranyl ion typically begins at a pH of approximately 3 and leads to the formation of various mono- and polynuclear hydrolysis products.

The simplest hydrolysis product is the mononuclear species [UO₂(OH)]⁺, which is prevalent in dilute solutions with uranium concentrations below 10⁻⁴ mol/L and a pH range of 4 to 6. d-nb.info As the pH increases, more complex polynuclear species are formed, such as (UO₂)₂(OH)₂²⁺ and (UO₂)₃(OH)₅⁺. researchgate.net The formation of these hydrolyzed species is a critical aspect of uranyl chemistry as it competes with the complexation by other ligands present in the solution. d-nb.info

The general hydrolysis reaction can be represented as: mUO₂²⁺ + nH₂O ⇌ (UO₂)m(OH)n⁽²m⁻n⁾⁺ + nH⁺ researchgate.net

The extent of hydrolysis is highly dependent on the pH of the solution. In acidic conditions (pH < 2.5), the free hydrated uranyl ion, [UO₂(H₂O)₅]²⁺, is the dominant species. researchgate.netresearchgate.net As the pH rises, the concentration of hydroxylated species increases significantly.

The complexation of the uranyl ion with acetate (B1210297) ligands is also a key process in these systems. Acetate (CH₃COO⁻) can act as a ligand, forming a series of uranyl acetate complexes. These complexation reactions are in competition with the hydrolysis reactions, and the predominant species will depend on the relative concentrations of acetate and hydroxide ions, which is directly related to the pH.

pH and Concentration Dependent Speciation of Uranyl Acetate Complexes

The speciation of uranyl acetate in aqueous solutions is strongly influenced by both pH and the concentration of both the uranyl and acetate ions. At low pH values (below pH 2), the UO₂(Ac)⁺ species is predominant. researchgate.net As the pH increases, the formation of higher-order complexes becomes more favorable. The UO₂(Ac)₂⁰ species becomes more significant with increasing pH and is the dominant species at a pH of up to 3.8 when the acetate to uranium ratio is 20. researchgate.net Further increases in pH can lead to the formation of [UO₂(Ac)₃]⁻. researchgate.net

The relative abundance of these species is also dependent on the acetate-to-uranyl concentration ratio. At a low acetate-to-uranium ratio ([acetate]:[U] ≤ 1), there is less evidence for acetate coordination, particularly at lower temperatures. researchgate.netnih.gov Conversely, in the presence of excess acetate, at least two acetate ligands are observed in the equatorial plane of the uranyl ion at room temperature. researchgate.netnih.gov

The following table summarizes the key uranyl acetate species and the conditions under which they are typically observed:

Table 1: pH and Concentration Dependent Speciation of Uranyl Acetate| Species | Predominant Conditions |

|---|---|

| UO₂²⁺ (free ion) | pH < 5 in the absence of sufficient acetate researchgate.net |

| [UO₂(OH)]⁺ | pH 4-6 in dilute solutions d-nb.info |

| (UO₂)₂(OH)₂²⁺ | Slightly acidic conditions (2 < pH < 5) researchgate.net |

| (UO₂)₃(OH)₅⁺ | Slightly acidic conditions (2 < pH < 5) researchgate.net |

| UO₂(Ac)⁺ | Below pH 2 researchgate.net |

| UO₂(Ac)₂⁰ | Becomes dominant as pH increases up to 3.8 (at Ac/U ratio of 20) researchgate.net |

| [UO₂(Ac)₃]⁻ | Forms at higher acetate concentrations and pH researchgate.net |

This table provides a general overview, and the exact distribution of species will depend on the specific conditions of the solution.

Studies have determined the stability constants for the formation of these uranyl acetate complexes. For instance, values for log β₁, log β₂, and log β₃ have been reported as approximately 2.75, 4.75, and 6.81, respectively. Another study reported log β₁ and log β₂ values of 2.67 and 4.71 for the 1:1 and 1:2 uranyl acetate complexes.

Effects of Temperature on Uranyl Acetate Speciation and Coordination Geometry

Temperature has a notable effect on the speciation and coordination geometry of uranyl acetate complexes. Studies conducted over a temperature range of 25 to 250°C have revealed complex, temperature-dependent behavior. researchgate.netnih.gov

At room temperature (25°C) and in the presence of excess acetate, there is clear evidence of acetate coordination, with at least two acetate ligands in the equatorial plane of the uranyl ion. researchgate.netnih.gov As the temperature is elevated, the speciation mixture appears to become more complicated. researchgate.netnih.gov

Interestingly, the coordination of acetate to the uranyl ion seems to decrease as the temperature rises from room temperature to around 100°C. researchgate.net However, in solutions with a high acetate-to-uranyl ratio (Ac/U > 2), the coordination of acetate appears to increase at higher temperatures. researchgate.net For solutions with a low acetate-to-uranyl ratio (Ac/U ≤ 2) at a pH of 2.1, there is no evidence of uranyl acetate speciation at low temperatures. However, at elevated temperatures, bidentate uranyl-acetate ion-pairing becomes evident. researchgate.net The presence of uranyl acetate species in the temperature range of 200 to 240°C highlights the importance of considering these complexes in models of uranium transport at elevated temperatures. researchgate.net

Investigation of Kinetic and Steric Factors in Uranyl-Acetate Coordination

Kinetic and steric factors play a significant role in the coordination of acetate to the uranyl ion. The process of reaching equilibrium in uranyl acetate solutions can be slow. worktribe.com This is evidenced by the observation that the U-O equatorial bond distance and coordination number decrease as the solution ages. worktribe.com

Initially, the coordination of acetate to the uranyl ion may be monodentate or pseudo-bridging. worktribe.com Over time, there is a slow conversion to the more stable bidentate chelation. worktribe.com This slow attainment of equilibrium suggests that both kinetic and steric hindrances are important factors in the formation of uranyl acetate complexes. The rearrangement from a monodentate to a bidentate coordination likely involves a significant activation energy barrier, contributing to the slow kinetics.

Interactions with Other Organic Ligands in Complex Solutions

The uranyl ion's chemistry is characterized by rapid ligand exchange in its equatorial plane, which typically accommodates five ligands. nih.gov In solutions containing a mixture of ligands, there will be competition for coordination sites around the uranyl ion. The presence of other organic ligands can significantly influence the speciation of uranyl acetate.

For instance, uranyl monocarboxylate complexes, including those with acetate, are often used as models to understand the interaction of the uranyl cation with the carboxylate groups of humic acids, which are complex organic molecules abundant in natural environments. researchgate.net The stability of the complexes formed will depend on the relative binding affinities of the different ligands for the uranyl ion.

In the context of photocatalysis, ancillary ligands have been shown to affect the reactivity of the uranyl ion. nih.gov While uranyl nitrate (B79036) is a commonly studied photocatalyst, uranyl acetate has been found to be an inferior catalyst in certain reactions. nih.gov This difference in reactivity can be attributed to the nature of the ligands in the primary coordination sphere of the uranyl ion. The exchange of acetate ligands with other organic molecules in solution can alter the electronic and steric properties of the uranyl complex, thereby influencing its chemical behavior. The labile nature of the monodentate ligands in some uranyl complexes allows for the entry of other substrates into the coordination sphere. rsc.org

Thermal Decomposition and Kinetic Studies of Dioxouranium 2+ ;diacetate;dihydrate

Identification of Thermal Decomposition Pathways and Intermediate Products

The thermal decomposition of uranyl acetate (B1210297) dihydrate generally proceeds in two principal stages. researchgate.net The initial stage involves the loss of the two molecules of water of crystallization, a process known as dehydration. This step results in the formation of anhydrous uranyl acetate [UO₂(CH₃COO)₂].

The second stage involves the breakdown of the anhydrous uranyl acetate. This decomposition is more complex and the pathway, along with the intermediate products, is highly dependent on the atmosphere. In an oxidizing atmosphere such as air, the decomposition of the anhydrous salt can lead to the formation of uranium trioxide (UO₃) as an intermediate. researchgate.net Further heating in an oxidizing environment leads to the formation of triuranium octoxide (U₃O₈). researchgate.net In an inert atmosphere, like nitrogen, the decomposition pathway differs, leading to the formation of uranium dioxide (UO₂) as an intermediate, which is also the final product in the absence of oxygen. researchgate.net

Dehydration: UO₂(CH₃COO)₂·2H₂O → UO₂(CH₃COO)₂ + 2H₂O

Decomposition of Anhydrous Salt (Inert Atmosphere): UO₂(CH₃COO)₂ → UO₂ + Volatile products

Decomposition of Anhydrous Salt (Oxidizing Atmosphere): UO₂(CH₃COO)₂ → [UO₂, UO₃] → U₃O₈ + Volatile products

Influence of Atmospheric Conditions on Decomposition Residues and Final Products

Atmospheric conditions play a crucial role in determining the composition of the final residues of the thermal decomposition of uranyl acetate dihydrate. researchgate.net

In an inert atmosphere , such as flowing nitrogen, the decomposition of the anhydrous uranyl acetate yields uranium dioxide (UO₂) as the final solid product. researchgate.net The absence of oxygen prevents further oxidation of the UO₂.

In contrast, under oxidizing atmospheres , like air or pure oxygen, the decomposition process is more complex. The initial decomposition may still form UO₂, but this intermediate is then oxidized to uranium trioxide (UO₃). researchgate.net As the temperature increases, the UO₃ further decomposes to form the most stable oxide of uranium under these conditions, triuranium octoxide (U₃O₈). researchgate.netresearchgate.net Therefore, U₃O₈ is the final decomposition residue when uranyl acetate dihydrate is heated in the presence of air or oxygen. researchgate.net

The table below summarizes the final products based on the atmospheric conditions.

| Atmospheric Condition | Final Decomposition Product |

|---|---|

| Nitrogen (Inert) | Uranium Dioxide (UO₂) |

| Air (Oxidizing) | Triuranium Octoxide (U₃O₈) |

| Oxygen (Oxidizing) | Triuranium Octoxide (U₃O₈) |

Determination of Kinetic and Thermodynamic Parameters for Decomposition Processes

The kinetics and thermodynamics of the thermal decomposition of uranyl acetate dihydrate have been investigated using thermogravimetric analysis (TGA). The activation energy (Ea), as well as thermodynamic parameters like enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), have been calculated for the distinct decomposition stages under various atmospheres. researchgate.net

The following tables present the kinetic and thermodynamic data for the two main decomposition stages: dehydration and the subsequent decomposition of the anhydrous salt. The activation energies were determined using both the Kissinger–Akahira–Sunose (KAS) and Flynn–Wall–Ozawa (FWO) model-free methods. researchgate.net

Dehydration Stage

| Atmosphere | Method | Ea (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) |

|---|---|---|---|---|---|

| Nitrogen | KAS | 101.9 | 98.5 | -46.7 | 116.5 |

| FWO | 106.1 | 102.7 | -35.1 | 116.1 | |

| Air | KAS | 104.2 | 100.8 | -40.4 | 116.1 |

| FWO | 108.0 | 104.6 | -29.4 | 115.8 | |

| Oxygen | KAS | 104.8 | 101.4 | -38.6 | 116.2 |

| FWO | 108.6 | 105.2 | -27.4 | 115.8 |

Decomposition of Anhydrous Salt

| Atmosphere | Method | Ea (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) |

|---|---|---|---|---|---|

| Nitrogen | KAS | 134.5 | 129.7 | -23.7 | 143.1 |

| FWO | 134.6 | 129.8 | -23.4 | 143.1 | |

| Air | KAS | 117.8 | 113.1 | -67.7 | 142.1 |

| FWO | 119.5 | 114.8 | -62.9 | 142.3 | |

| Oxygen | KAS | 114.2 | 109.5 | -78.5 | 141.4 |

| FWO | 115.8 | 111.1 | -73.6 | 141.6 |

Data sourced from Çılgı, G. K., Cetişli, H., & Donat, R. (2012). Thermal and kinetic analysis of uranium salts. Journal of Thermal Analysis and Calorimetry, 110(1), 127-135. researchgate.net

Detailed Analysis of Dehydration Stages and Mechanisms

The first step in the thermal decomposition of dioxouranium(2+);diacetate;dihydrate is the elimination of its two water molecules of hydration. researchgate.net This dehydration process occurs in a single, well-defined stage, as observed in thermogravimetric studies. researchgate.net The process involves breaking the bonds between the water molecules and the uranyl acetate core.

The temperature range for this dehydration stage is relatively consistent across different atmospheres (nitrogen, air, and oxygen), typically occurring between 80°C and 150°C. The reaction can be represented as:

UO₂(CH₃COO)₂·2H₂O(s) → UO₂(CH₃COO)₂(s) + 2H₂O(g)

Kinetic analysis of this stage reveals that the activation energy required for dehydration is approximately 102-108 kJ/mol, with minor variations depending on the analytical method used and the surrounding atmosphere. researchgate.net The positive values for the enthalpy of activation (ΔH) indicate that the dehydration process is endothermic, requiring an input of energy. The negative entropy of activation (ΔS) suggests a more ordered transition state compared to the initial reactants. The Gibbs free energy of activation (ΔG*) for the dehydration is consistently around 116 kJ/mol across different atmospheres, indicating a similar reaction spontaneity regardless of the presence of oxygen. researchgate.net

Research Applications of Dioxouranium 2+ ;diacetate;dihydrate in Advanced Chemical Science

Precursor in the Synthesis of Diverse Uranyl Coordination Complexes

Dioxouranium(2+);diacetate;dihydrate serves as a crucial starting reagent in the synthesis of a wide array of uranyl coordination complexes. researchgate.netacs.orgosti.gov It is a well-defined stoichiometric compound featuring moderately basic acetate (B1210297) ligands that can facilitate protonolysis reactivity. researchgate.netacs.orgosti.gov This characteristic provides a distinct advantage over other common actinide starting materials such as halides or nitrates. researchgate.netacs.orgosti.gov The acetate ligands in the parent compound can be readily replaced, allowing for the incorporation of the uranyl (UO₂²⁺) moiety into new molecular structures with various organic and inorganic ligands. wikipedia.org This has led to the successful synthesis of numerous complexes, including those with Schiff bases, hydrazones, and semicarbazones, resulting in compounds with distorted pentagonal-bipyramidal or hexagonal-bipyramidal coordination spheres around the uranium atom. researchgate.net The reactivity of this compound has been instrumental in expanding the library of known uranyl coordination compounds, which are of interest for their structural diversity and potential applications in areas such as nuclear fuel reprocessing and waste management.

Facilitating Synthesis of Transuranic Acetate Compounds for Fundamental Research

The utility of this compound extends beyond uranium chemistry to the synthesis of analogous compounds of other actinides. It is a key component in a modular synthetic route developed to access stoichiometric neptunyl(VI) and plutonyl(VI) diacetate compounds. researchgate.netacs.orgosti.gov These transuranic acetate compounds are valuable as starting materials for exploring the coordination chemistry of neptunium (B1219326) and plutonium. researchgate.netacs.orgosti.gov The resulting NpO₂²⁺ and PuO₂²⁺ complexes are isomorphous with their uranium counterpart, exhibiting similar solubility and reactivity. researchgate.netacs.org This allows for systematic studies across the actinide series. The acetate anions have been shown to stabilize the high +VI oxidation state of neptunium and plutonium, similar to how they stabilize the more common U(VI) state. researchgate.netacs.orgosti.gov These compounds readily react with diprotic ligands, leading to the formation of charge-neutral, high-valent transuranic coordination complexes, which are essential for advancing non-aqueous transuranic chemistry and fundamental research into the electronic structure and bonding of these elements. researchgate.netacs.orgosti.gov

Integration into Advanced Materials Synthesis and Characterization

This compound is a valuable precursor in the synthesis and characterization of advanced materials, owing to its solubility and reactivity.

Researchers have successfully encapsulated uranyl ions derived from this compound within the channels of mesoporous molecular sieves such as MCM-41 and MCM-48. iitm.ac.inresearchgate.netresearchgate.net This is typically achieved through a direct template ion-exchange method. researchgate.netresearchgate.net The resulting materials, where uranyl ions are anchored within the mesopores, exhibit unique properties and have been characterized by various techniques including X-ray diffraction, Fourier transform infrared spectroscopy, and fluorescence spectroscopy. researchgate.netresearchgate.net The strong interaction between the UO₂²⁺ species and the siloxy sites of the mesoporous matrix contributes to the stability of the encapsulated ions. iitm.ac.in These materials are of interest for their potential applications in catalysis and as platforms for studying the photophysical properties of confined uranyl species.

This compound is a well-established precursor for the production of uranium oxides and related materials. americanelements.com Upon heating, it decomposes to form uranium oxide. americanelements.com This property is utilized in various synthesis strategies. For instance, it has been used in a sol-gel method to synthesize uranium dioxide nanoparticles with a clean surface and mixed valences of uranium. nih.gov In this process, a uranyl gel is formed in ethylene (B1197577) glycol and subsequently converted to uranium dioxide nanoparticles via microwave treatment. nih.gov The resulting nanoparticles have potential applications in gas sensing. nih.gov The ability to generate uranium oxides from this precursor is also relevant to the nuclear fuel cycle and the development of advanced nuclear materials.

Catalytic Performance Investigations (e.g., in CO oxidation, methanol (B129727) adsorption/decomposition)

The catalytic potential of materials derived from this compound is an active area of research. Uranyl ions, when anchored into the mesopores of molecular sieves like MCM-41, have demonstrated significant activity as heterogeneous photocatalysts. researchgate.netresearchgate.net These materials have been shown to be highly efficient in the complete degradation of short-chain linear alkanes, such as methane (B114726), ethane, propane, and butane, under ambient light irradiation. researchgate.netresearchgate.net The photoexcited uranyl unit (*UO₂²⁺) is believed to be the active species in these oxidation reactions. researchgate.net While direct studies on CO oxidation using catalysts derived from this compound are not extensively detailed in the provided search results, the demonstrated photocatalytic oxidation capabilities suggest potential applicability in this area. Similarly, while specific research on methanol adsorption and decomposition on catalysts directly prepared from this precursor is not prominent, the broader field of methanol decomposition on various metal oxide and supported metal catalysts is well-established, indicating a potential avenue for future investigation with uranium-based materials. dntb.gov.uaresearchgate.netresearchgate.net

Interdisciplinary Research Contexts and Broader Implications

Role in Nuclear Fuel Cycle Chemistry Research and Actinide Science

Dioxouranium(2+);diacetate;dihydrate is a key reagent in actinide science, providing a water-soluble and stable source of the Uranium(VI) cation for a wide range of fundamental studies. cornell.educolumbia.edugwu.edu While uranyl nitrate (B79036) is more directly used in industrial-scale reprocessing, the study of uranyl acetate (B1210297) is crucial for understanding the foundational chemistry of uranium, which underpins the entire nuclear fuel cycle. epa.govencyclopedia.pub Research involving this compound helps to elucidate the behavior of the uranyl cation (UO₂²⁺), the most stable form of uranium in oxic conditions, which is prevalent throughout the fuel cycle, from uranium extraction to waste disposal. nih.gov

As a well-characterized starting material, it is used to synthesize a variety of other uranium compounds and materials, allowing researchers to investigate reaction kinetics, thermodynamics, and structural chemistry relevant to nuclear processes. wikipedia.org Its utility extends to the development of new polymeric chelators and other materials aimed at managing actinide-containing waste streams, a critical aspect of closing the nuclear fuel cycle. mdpi.com

Implications for Fuel Fabrication and Reprocessing Studies

In the context of nuclear fuel fabrication, acetate compounds are recognized as excellent precursors for producing ultra-high-purity materials and nanomaterials. americanelements.com The thermal decomposition of this compound to form uranium oxides is a process that is studied to develop advanced methods for fabricating nuclear fuel pellets with controlled stoichiometry and microstructure.

While the industrial PUREX (Plutonium Uranium Reduction Extraction) process for reprocessing spent nuclear fuel primarily involves uranyl nitrate in a tributyl phosphate/kerosene solvent system, research on uranyl acetate provides critical insights. science.govosti.gov The acetate ligand serves as a simple model for more complex carboxylate-containing ligands. Understanding the coordination and extraction behavior of the uranyl ion with acetate helps in modeling its interactions with organic degradation products of the solvent extraction reagents, which can interfere with separation efficiency. nih.gov Studies on the complexation thermodynamics of U(VI) with ligands in various solvents are essential for optimizing and predicting the behavior of uranium in advanced reprocessing schemes. utwente.nl

Environmental Speciation and Mobility of Uranium(VI)

The environmental behavior of uranium is largely dictated by its oxidation state, with the hexavalent U(VI) form, as the uranyl ion (UO₂²⁺), being highly soluble and mobile in aqueous systems. usgs.gov The speciation of U(VI) is critical for predicting its transport and fate in the environment. This compound is used in laboratory studies to simulate and understand the complexation of uranium with natural organic matter, which is rich in carboxylate functional groups similar to acetate. This complexation is a key factor controlling uranium mobility in subsurface environments. nih.govacs.org

Research has demonstrated that organic ligands, including acetate, can form strong, soluble complexes with the uranyl ion, potentially enhancing its mobility in groundwater. mdpi.com Conversely, in bioremediation strategies for uranium-contaminated sites, acetate is often added to the subsurface to stimulate the activity of metal-reducing bacteria. mdpi.com These bacteria can reduce mobile U(VI) to the much less soluble U(IV) state, effectively immobilizing the contaminant. usgs.gov

Impact of Acetate Complexation on Uranium Transport in Elevated Temperature Geochemical Environments

Understanding the behavior of uranium at elevated temperatures is crucial for assessing the long-term safety of deep geological repositories for nuclear waste. Studies using this compound have investigated the speciation of U(VI) in acetate solutions at temperatures up to 250°C. These experiments show that while the stability of uranyl carbonate complexes, which are important at ambient temperatures, decreases dramatically with increasing temperature, uranyl acetate complexes remain stable. nih.gov

This persistence of acetate coordination at high temperatures suggests that organic ligands could play a significant role in uranium transport under repository conditions. Thermodynamic data from these studies are essential for developing accurate geochemical models to predict the long-term mobility of uranium in such environments.

| Temperature (°C) | Acetate/Uranium Ratio | pH | Coordination Evidence |

| 25 | > 2 | 1.8 - 3.8 | Bidentate uranyl-acetate complexes predominate. |

| 100 | > 2 | 2.1 | Acetate coordination appears to decrease. |

| 200 - 240 | ≤ 2 | 2.1 | Evidence for bidentate uranyl-acetate ion-pairing. |

| 250 | > 2 | 1.8 - 3.8 | Acetate remains coordinated; speciation is complex. |

This table summarizes findings on the effect of temperature on uranyl acetate speciation, demonstrating the importance of including organic ligands in high-temperature transport models.

Understanding Uranyl Ion Behavior in Environmental Matrices

The uranyl ion's interaction with various components of environmental matrices—such as minerals, organic matter, and microbes—governs its fate. nih.gov Laboratory studies often employ this compound to investigate these interactions. Research shows that U(VI) can adsorb strongly to mineral surfaces like iron (hydr)oxides, but this process is highly dependent on the aqueous speciation. mdpi.com

In anoxic sediments, where uranium is often present as U(IV), there is growing evidence that natural organic matter plays a dominant role in binding and controlling its mobility. acs.orgpnas.orgpnas.org Studies of U(VI) complexation with simple organic acids like acetic acid provide a fundamental basis for understanding these more complex interactions. Spectroscopic techniques are used to characterize the molecular-level coordination of uranyl ions on surfaces and with organic molecules in both aqueous and solid phases. epj-conferences.orglanl.gov

Advancement of Actinide Coordination Chemistry and High-Valent State Stabilization

The study of this compound and related compounds has significantly advanced the field of actinide coordination chemistry. The uranyl moiety (UO₂²⁺) is a remarkably stable species in which uranium exists in the high-valent +6 oxidation state. nih.gov The acetate ligands coordinate to the uranium center in the equatorial plane of the linear O=U=O axis. wikipedia.org

Structural analyses of uranyl acetate complexes reveal that the uranium atom typically adopts a pentagonal or hexagonal bipyramidal coordination geometry. wikipedia.orgresearchgate.netacs.org The acetate ions can act as bidentate chelating ligands or bridging ligands, leading to the formation of mononuclear complexes, coordination polymers, and more complex assemblies. wikipedia.orgacs.org This research provides fundamental knowledge about the bonding preferences, stereochemistry, and reactivity of 5f elements. researchgate.net Furthermore, detailed spectroscopic and computational studies on these complexes help to elucidate electronic structure and bonding theories, such as the "inverse trans influence," which describes the stabilization of bonds trans to the oxo ligands in actinyl complexes. bohrium.com

| Property | Description |

| IUPAC Name | This compound |

| Synonyms | Uranyl acetate dihydrate, Uranium bis(acetato-O)dioxo-dihydrate |

| CAS Number | 6159-44-0 |

| Molecular Formula | UO₂(CH₃COO)₂·2H₂O |

| Molar Mass | 424.15 g/mol |

| Appearance | Yellow-green crystalline solid |

| Uranium Oxidation State | +6 |

| Coordination Geometry | Typically pentagonal or hexagonal bipyramidal around the uranium center. |

This table provides key identifiers and properties of the subject compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing dioxouranium(2+) diacetate dihydrate?

- Methodological Answer : Synthesis typically involves reacting uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) with acetic acid under controlled pH (4–5) to precipitate the diacetate dihydrate. Characterization requires X-ray diffraction (XRD) to confirm crystal structure, thermogravimetric analysis (TGA) to verify hydration states, and inductively coupled plasma mass spectrometry (ICP-MS) for uranium quantification . The molecular formula (UO₂(CH₃COO)₂·2H₂O) and molecular weight (424.146 g/mol) should align with values from validated databases .

Q. Which analytical techniques are critical for determining the hydration state of dioxouranium(2+) diacetate dihydrate?

- Methodological Answer : Use TGA to measure mass loss at 100–150°C, corresponding to the release of two water molecules. Karl Fischer titration quantifies residual moisture, while differential scanning calorimetry (DSC) identifies endothermic peaks associated with dehydration. Cross-validate results with XRD to ensure the crystal lattice retains structural integrity post-dehydration .

Q. How do researchers mitigate uranium contamination during handling of dioxouranium(2+) diacetate dihydrate?

- Methodological Answer : Employ gloveboxes with HEPA filters for solid-phase handling. For aqueous solutions, use chelating agents like EDTA to sequester free UO₂²⁺ ions. Monitor airborne uranium levels via alpha-particle spectroscopy and adhere to ALARA (As Low As Reasonably Achievable) principles for radiation safety .

Advanced Research Questions

Q. What experimental factors influence the stability of UO₂²⁺-acetate complexes in aqueous systems?

- Methodological Answer : Stability constants (log K) for UO₂²⁺-acetate complexes depend on pH, ionic strength, and ligand competition. At pH 3–6, UO₂²⁺ forms 1:1 and 1:2 complexes with acetate, validated via UV-VIS spectrophotometry. Competing ligands (e.g., carbonate) reduce acetate binding affinity, requiring speciation modeling (e.g., PHREEQC) to predict dominant species under varying conditions .

Q. How can discrepancies in reported thermodynamic data for UO₂²⁺-acetate complexes be resolved?

- Methodological Answer : Discrepancies arise from differences in ionic strength adjustments (e.g., NaClO₄ vs. NaNO₃ backgrounds) and measurement techniques (potentiometry vs. spectrophotometry). Standardize experiments using IUPAC-recommended buffer systems and validate data with density functional theory (DFT) calculations to reconcile experimental and computational results .

Q. What are the decomposition pathways of dioxouranium(2+) diacetate dihydrate under thermal stress?

- Methodological Answer : At 200–300°C, the compound loses acetate ligands and water, forming UO₃ as a intermediate. Above 400°C, further decomposition yields U₃O₈. Use in situ XRD and evolved gas analysis (EGA) to track phase transitions. Compare with analogous metal-acetate hydrates (e.g., zinc acetate dihydrate) to identify uranium-specific decomposition kinetics .

Q. How does the coordination geometry of UO₂²⁺ in diacetate dihydrate affect its reactivity with biomolecules?

- Methodological Answer : The linear UO₂²⁺ core binds acetate in a bidentate fashion, leaving axial sites open for interaction with biomolecules (e.g., proteins). Use EXAFS spectroscopy to probe coordination changes and isothermal titration calorimetry (ITC) to quantify binding enthalpies. Compare with uranyl nitrate to isolate acetate-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.